molecular formula C3H7O3P B3330306 Prop-2-En-1-Ylphosphonic Acid CAS No. 6833-67-6

Prop-2-En-1-Ylphosphonic Acid

Cat. No. B3330306
CAS RN: 6833-67-6
M. Wt: 122.06 g/mol
InChI Key: RZKYDQNMAUSEDZ-UHFFFAOYSA-N
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Description

Prop-2-En-1-Ylphosphonic Acid, also known as allylphosphonic acid, is a chemical compound with the chemical formula C3H7O3P. It is a colorless liquid that is soluble in water, alcohol, and ether. Prop-2-En-1-Ylphosphonic Acid has various applications in scientific research, including as a chelating agent, a cross-linking agent, and a surface modifier. In

Scientific Research Applications

Bioactive Properties

Phosphonic acids, including Allylphosphonic Acid, are used for their bioactive properties . They can be used as drugs or pro-drugs, providing therapeutic benefits in various medical treatments .

Bone Targeting

Allylphosphonic Acid has applications in bone targeting . The phosphonic acid group has a strong affinity for hydroxyapatite, the mineral component of bones, making it useful in delivering drugs or imaging agents to bone tissue .

Design of Supramolecular or Hybrid Materials

Phosphonic acids are used in the design of supramolecular or hybrid materials . The unique properties of the phosphonic acid group, such as its ability to form multiple bonds, make it valuable in creating complex materials with tailored properties .

Functionalization of Surfaces

Allylphosphonic Acid can be used for the functionalization of surfaces . The phosphonic acid group can form strong bonds with a variety of surfaces, allowing for the creation of functional coatings with specific properties .

Analytical Purposes

Phosphonic acids are used for analytical purposes . The unique properties of the phosphonic acid group, such as its ability to form multiple bonds and its strong affinity for certain materials, make it useful in a variety of analytical techniques .

Medical Imaging

Phosphonic acids, including Allylphosphonic Acid, are used in medical imaging . The phosphonic acid group can be used to deliver imaging agents to specific tissues or cells, improving the accuracy and effectiveness of medical imaging techniques .

Phosphoantigen

Phosphonic acids can act as phosphoantigens . These are antigens that contain a phosphorus atom, and they can be recognized by certain immune cells, making them useful in immunotherapy .

Preparation of Polymers

Phosphonic acids, including Allylphosphonic Acid, are used in the preparation of polymers . The phosphonic acid group can be incorporated into polymers to introduce specific properties, such as water solubility, coordination, or supramolecular properties .

properties

IUPAC Name

prop-2-enylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O3P/c1-2-3-7(4,5)6/h2H,1,3H2,(H2,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKYDQNMAUSEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-En-1-Ylphosphonic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical applications of Allylphosphonic Acid derivatives in material science?

A1: Allylphosphonic Acid derivatives can be incorporated into polymers to enhance their properties. For example, α-aminophosphonic acid-modified acrylamide-based copolymers, incorporating Allylphosphonic Acid derivatives, have shown great potential for enhanced oil recovery due to their superior water solubility, thickening capability, and resistance to high temperatures and salts. []

Q2: How does the structure of Allylphosphonic Acid lend itself to the synthesis of cyclic compounds?

A2: Allylphosphonic Acid esters can undergo ring-closing metathesis (RCM) reactions. This allows for the formation of six-membered cyclic phosphonates, also known as "phostones." This strategy provides a route to synthesize phostone sugar analogs, which are structurally similar to carbohydrates but contain a phosphorus atom at the anomeric position. []

Q3: Can Allylphosphonic Acid be used to synthesize titanium oxo clusters? What is the role of the Allyl group in this context?

A3: Yes, reacting titanium isopropoxide [Ti(OiPr)4] with Allylphosphonic Acid leads to the formation of Ti4 cluster structures. These clusters are distinct from those obtained using bulkier phosphonate ligands, highlighting the influence of the Allyl group's size on the resulting structure. []

Q4: How does the incorporation of Allylphosphonic Acid derivatives affect the properties of styrene copolymers?

A4: Incorporating Allylphosphonic Acid, or its esters, into styrene copolymers introduces phosphonic acid functionalities. This modification is typically achieved through radical or anionic copolymerization followed by the removal of ester protecting groups. The resulting styrene copolymers with phosphonic acid groups likely exhibit altered properties compared to unmodified styrene polymers, although specific property changes were not described in the provided abstract. []

Q5: Are there any potential applications of Allylphosphonic Acid derivatives in drug delivery?

A5: While not directly addressed in the provided research, the use of Allylphosphonic Acid derivatives in controlled-release drug delivery formulations is a possibility. Copolymers containing Allylphosphonic Acid, alongside other monomers like acrylic acid and acrylamide, could offer controlled release properties for pharmaceuticals like fluvastatin. []

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